LogP Lipophilicity Reduction of 1.25 Units Versus the 5-Methyl Analog Enables Improved Aqueous Compatibility
The target compound (890624-20-1) exhibits a predicted logP of 3.93, which is 1.25 log units lower than the directly comparable 5-methyl analog 7-tert-butyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (ChemBridge 7980088; logP 5.18) . A logP above 5 is associated with poor aqueous solubility, high non-specific protein binding, and increased phospholipidosis risk in lead optimization [1]. The 1.25-unit reduction brings the target compound into the optimal drug-like logP range (1–4), while retaining greater lipophilicity than the free carboxylic acid analog (logP 3.70) .
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.93 (ALOGPS prediction); logD = 3.93 |
| Comparator Or Baseline | Comparator 1 (5-methyl analog, ChemBridge 7980088): logP = 5.18. Comparator 2 (5-carboxylic acid, CAS 887833-48-9): logP = 3.70 |
| Quantified Difference | ΔlogP = –1.25 vs. 5-methyl analog; ΔlogP = +0.23 vs. carboxylic acid |
| Conditions | Predicted logP values from ChemDiv computational platform (ALOGPS) and Hit2Lead database; all values obtained under comparable prediction methodology |
Why This Matters
The intermediate logP of 3.93 positions this compound in a balanced lipophilicity window where both solubility and passive membrane permeability are maintained, making it a superior screening candidate versus the excessively lipophilic 5-methyl analog or the potentially permeability-limited carboxylic acid.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
